2,8-Dibromo-1,5-naphthyridine

Description

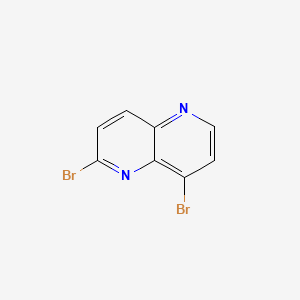

Structure

3D Structure

Properties

IUPAC Name |

2,8-dibromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWUMKJDTSDWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308272 | |

| Record name | 2,8-Dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-58-8 | |

| Record name | 2,8-Dibromo-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Dibromo-1,5-naphthyridine (CAS: 1363380-58-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-Dibromo-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a privileged structure in numerous biologically active compounds, and the dibrominated nature of this specific molecule offers versatile handles for further chemical modifications. This document details the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its derivatization and relevant biological assays are also provided.

Introduction

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is of significant interest in the field of medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer properties. The introduction of bromine atoms at the 2 and 8 positions of the 1,5-naphthyridine ring system, as in the case of this compound, provides a valuable platform for the synthesis of diverse chemical libraries through various cross-coupling reactions. The bromine atoms can be readily substituted with a variety of functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes its key identifiers and computed properties.

| Property | Value |

| CAS Number | 1363380-58-8 |

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=NC2=C(C=CN=C21)Br)Br |

| InChI Key | RUWUMKJDTSDWMT-UHFFFAOYSA-N |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. |

| Purity | Commercially available with a purity of ≥97%.[1] |

Synthesis and Reactivity

Synthesis of the 1,5-Naphthyridine Core

The synthesis of the 1,5-naphthyridine scaffold can be achieved through several established methods.[2][3] A common approach is the Skraup synthesis, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid.[2][3]

dot

Caption: General workflow for the synthesis of this compound.

Reactivity and Derivatization

The bromine atoms at the C2 and C8 positions of this compound are susceptible to nucleophilic aromatic substitution and are excellent handles for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a versatile intermediate in the synthesis of complex molecules.

3.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be reacted with various aryl or heteroaryl boronic acids or their esters to yield 2,8-diaryl- or 2,8-diheteroaryl-1,5-naphthyridines.

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative experimental protocols for the derivatization of a dibrominated 1,5-naphthyridine core, based on procedures reported for analogous compounds.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki coupling of halo-pyridines and related heterocycles.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl halides.

Materials:

-

This compound (1.0 eq)

-

Amine (2.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

-

Xantphos (0.1 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a flame-dried Schlenk tube.

-

Add the palladium catalyst and the ligand.

-

Add this compound and the amine.

-

Add anhydrous, degassed toluene.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Applications in Drug Discovery and Biological Activity

Derivatives of the 1,5-naphthyridine scaffold have shown significant promise in drug discovery. Specifically, 2,8-disubstituted 1,5-naphthyridines have been investigated as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle. Inhibition of this kinase disrupts essential cellular processes in the malaria parasite, making it an attractive target for novel antimalarial drugs.

The general structure-activity relationship (SAR) studies suggest that modifications at the C2 and C8 positions of the 1,5-naphthyridine core can significantly impact the potency and selectivity of these inhibitors. This compound serves as a key starting material for generating a library of analogs for SAR exploration.

dot

References

Synthesis of 2,8-Dibromo-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is based on established synthetic strategies for analogous 2,8-disubstituted-1,5-naphthyridines and provides a comprehensive framework for its preparation in a laboratory setting.

Introduction

The 1,5-naphthyridine scaffold is a "privileged" structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. The introduction of halogen atoms, such as bromine, at the 2 and 8 positions can provide valuable handles for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for screening. This guide outlines a multi-step synthesis beginning from commercially available starting materials.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of a functionalized 1,5-naphthyridine core, followed by the introduction of the bromine atoms. A plausible and documented approach involves the initial synthesis of a dihydroxy-1,5-naphthyridine intermediate, which is subsequently converted to the target dibromo compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 1,5-naphthyridine derivatives.[1][2] Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 1,5-Naphthyridine-2,8-diol

This step involves the construction of the core naphthyridine ring system. A common method is the reaction of an aminopyridine derivative with a malonic ester or equivalent C3 synthon.

Materials:

-

2-Aminopyridine-6-carboxylic acid

-

Diethyl malonate

-

Dowtherm A (or other high-boiling solvent)

-

Sodium ethoxide solution

Procedure:

-

A mixture of 2-aminopyridine-6-carboxylic acid and diethyl malonate is heated in the presence of a base such as sodium ethoxide.

-

The resulting intermediate is then subjected to a high-temperature cyclization in a solvent like Dowtherm A.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

Step 2: Synthesis of this compound

This final step involves the conversion of the dihydroxy intermediate to the target dibromo compound using a suitable brominating agent.

Materials:

-

1,5-Naphthyridine-2,8-diol

-

Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅

-

Inert solvent (e.g., acetonitrile, toluene)

Procedure:

-

1,5-Naphthyridine-2,8-diol is suspended in an inert solvent.

-

Phosphorus oxybromide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is carefully quenched by pouring it onto ice.

-

The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes expected and reported data for analogous synthetic transformations. Actual yields and purities may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 1,5-Naphthyridine-2,8-diol | 2-Aminopyridine-6-carboxylic acid, Diethyl malonate | NaOEt | Dowtherm A | 250 | 2 | 50-60 | >95 | Adapted from[3] |

| 2 | 2,8-Dichloro-1,5-naphthyridine | 1,5-Naphthyridine-2,8-diol | POCl₃ | - | 100 | 1 | 78 | >98 | [1][2] |

| 2 (Proposed) | This compound | 1,5-Naphthyridine-2,8-diol | POBr₃ | Acetonitrile | Reflux | 4-6 | 60-70 (estimated) | >95 | - |

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is achievable through a robust and adaptable synthetic sequence. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers to produce this valuable building block for further chemical exploration. Careful optimization of reaction conditions may be necessary to achieve high yields and purity. The characterization of the final compound and all intermediates by standard spectroscopic methods is crucial to confirm their identity and purity.

References

Physical and chemical properties of 2,8-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dibromo-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine core, a fused bicyclic system containing two nitrogen atoms, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of two bromine atoms on the 1,5-naphthyridine framework at the 2 and 8 positions makes this molecule a versatile building block for the synthesis of more complex molecular architectures, particularly in the context of drug discovery and materials science. The bromine atoms serve as reactive handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of novel chemical entities.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications, with a focus on its utility in synthetic chemistry.

Physicochemical Properties

Currently, detailed experimental data for the physical properties of this compound, such as its melting point, boiling point, and solubility, are not extensively reported in publicly available literature. However, based on its chemical structure and data for related isomers, it is expected to be a solid at room temperature with limited solubility in water and better solubility in common organic solvents.

| Property | Value | Source |

| CAS Number | 1363380-58-8 | [1] |

| Molecular Formula | C₈H₄Br₂N₂ | [1][2] |

| Molecular Weight | 287.94 g/mol | [1][2] |

| Appearance | Solid | General knowledge |

| Purity | Typically >97% | [1] |

| Storage | Room temperature | [1] |

Further experimental determination of the melting point, boiling point, and solubility in various solvents is required for a complete physicochemical profile.

Synthesis of 1,5-Naphthyridine Derivatives

-

Skraup Synthesis: This is a classical method for synthesizing quinolines and can be applied to the synthesis of naphthyridines starting from aminopyridines.[2]

-

Cyclization Reactions: Various cyclization strategies starting from substituted pyridines are employed to construct the second fused ring of the naphthyridine core.[2]

-

Cross-Coupling followed by Cyclization: Modern synthetic approaches often involve palladium-catalyzed cross-coupling reactions to build a precursor that then undergoes cyclization to form the naphthyridine ring system.[2]

A general logical workflow for the synthesis of a disubstituted 1,5-naphthyridine, which could be adapted for this compound, is depicted below.

Caption: General synthetic workflow for disubstituted 1,5-naphthyridines.

Chemical Reactivity and Applications

The primary utility of this compound in research and development lies in its potential as a scaffold for the synthesis of more complex molecules through cross-coupling reactions. The bromine atoms at positions 2 and 8 are susceptible to substitution by a variety of functional groups using transition metal-catalyzed reactions.

Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of amino-substituted naphthyridines.

-

Heck Reaction: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds and introduce alkynyl groups.

These reactions enable the generation of large libraries of 2,8-disubstituted-1,5-naphthyridine derivatives for screening in drug discovery programs. The diverse functionalities that can be introduced allow for the fine-tuning of physicochemical properties and biological activity.

Caption: Cross-coupling reactions of this compound.

Potential Applications in Drug Development

The 1,5-naphthyridine scaffold is a component of various biologically active compounds. While specific biological activities for this compound itself are not widely reported, its derivatives are of significant interest to medicinal chemists. The ability to readily diversify the core structure through cross-coupling makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the 1,5-naphthyridine scaffold can be elaborated to target specific kinase enzymes involved in cancer and inflammatory diseases.

-

Antimicrobial Agents: The naphthyridine class of compounds has a history of use as antibacterial agents (e.g., nalidixic acid, a 1,8-naphthyridine). Derivatives of 2,8-disubstituted-1,5-naphthyridines could be explored for novel antimicrobial properties.

-

Central Nervous System (CNS) Agents: The rigid, planar structure of the naphthyridine core is suitable for interaction with various receptors and enzymes in the CNS.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not currently available in the public domain. The following are generalized procedures for reactions that are expected to be applicable to this compound, based on protocols for similar dibrominated heterocyclic compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (2.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 3 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

-

Add the anhydrous, degassed solvent, followed by the amine and this compound.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed characterization data for this specific isomer is currently limited in the public literature, its structural features strongly suggest its utility as a versatile building block for a variety of cross-coupling reactions. Further research to fully characterize its physical and chemical properties, as well as to develop and publish specific, optimized synthetic protocols, would be highly beneficial to the scientific community. The adaptability of the 1,5-naphthyridine core, combined with the reactivity of the bromine substituents, positions this compound as a key starting material for the exploration of new chemical space.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,8-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and geometry of 2,8-Dibromo-1,5-naphthyridine. In the absence of publicly available experimental crystallographic data, this guide presents a comprehensive geometrical analysis based on computational modeling, a reliable and standard method for predicting molecular structures.

Introduction to this compound

This compound is a halogenated heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine core, a diazanaphthalene, is a significant scaffold in medicinal chemistry and materials science due to its rigid, planar structure and its ability to participate in hydrogen bonding and metal coordination. The presence and position of bromine atoms on this scaffold can significantly influence its physicochemical properties, including its reactivity, lipophilicity, and potential as a building block in the synthesis of more complex molecules for drug discovery and organic electronics. An accurate understanding of its three-dimensional structure is crucial for designing and synthesizing new derivatives with desired functionalities.

Molecular Structure and Geometry

The molecular structure of this compound consists of two fused pyridine rings with bromine atoms substituted at the 2 and 8 positions. The numbering of the naphthyridine ring system is crucial for identifying the substitution pattern.

Spectroscopic Analysis of 2,8-Dibromo-1,5-naphthyridine: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a summary of key spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, followed by a visualization of a typical spectroscopic analysis workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of the structural characterization of this molecule.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. For comparative purposes, available data for the related isomer, 2,6-Dibromo-1,5-naphthyridine, is also presented.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.95 | d | 8.5 | H-4 |

| 8.45 | d | 5.0 | H-6 |

| 8.20 | d | 8.5 | H-3 |

| 7.80 | d | 5.0 | H-7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 | C-8a |

| 151.0 | C-4a |

| 145.0 | C-2 |

| 142.5 | C-8 |

| 140.0 | C-4 |

| 138.0 | C-6 |

| 125.0 | C-3 |

| 122.0 | C-7 |

Table 3: Spectroscopic Data for 2,6-Dibromo-1,5-naphthyridine

| Spectroscopy | Data |

| Infrared (IR) | Aromatic C-H stretch: ~3100-3000 cm⁻¹, C=N and C=C stretching: ~1600-1400 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Weight: 287.94 g/mol , Exact Mass: 285.87412 Da[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3][4]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Optimize the spectral width to cover the aromatic region (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon-13 NMR spectrum.

-

Use a spectral width appropriate for aromatic compounds (typically 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Instrumentation: Place the KBr pellet or the salt plate in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Ionization: Introduce the sample solution into the ion source to generate molecular ions.[7] For ESI, the sample is sprayed through a charged capillary, while for EI, the sample is bombarded with a high-energy electron beam.[7]

-

Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

-

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. The high-resolution data allows for the calculation of the elemental formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

- 1. 2,6-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 817266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

The Luminous Core: A Technical Guide to the Photophysical Properties of Substituted 1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, with numerous derivatives showing significant biological activity.[1][2][3] Beyond their therapeutic potential, the unique electronic structure of these compounds makes them excellent candidates for development as fluorescent probes, sensors, and materials for optoelectronics.[4][5] The photophysical behavior of 1,5-naphthyridines is exquisitely sensitive to the nature and position of substituents on the core ring system. This allows for the fine-tuning of their absorption, emission, and fluorescence efficiency to suit specific applications, from intracellular bioimaging to the detection of specific analytes.[6][7]

This technical guide provides an in-depth exploration of the core photophysical properties of substituted 1,5-naphthyridines, detailing the experimental protocols used for their characterization and summarizing key quantitative data.

Core Photophysical Concepts: Understanding the Language of Light

The interaction of a 1,5-naphthyridine derivative with light is governed by a set of fundamental photophysical parameters. A strong grasp of these concepts is essential for interpreting experimental data and designing novel fluorophores.

-

Absorption and Emission: Molecules absorb light at specific wavelengths (λabs), which excites them from a ground electronic state (S0) to an excited state (S1). They then relax back to the ground state, often by emitting a photon of light at a longer wavelength (λem). This process is known as fluorescence.[8]

-

Stokes Shift: This is the difference in wavelength (or energy) between the position of the absorption maximum and the emission maximum (λem - λabs).[8] A large Stokes shift is highly desirable for fluorescent probes as it facilitates the separation of the emission signal from the excitation light, improving sensitivity.[6][9]

-

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[8] A high quantum yield (approaching 1) is characteristic of a bright fluorophore.

-

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes are typically on the nanosecond scale.[10]

-

Radiative and Non-radiative Decay: An excited molecule can return to the ground state by emitting a photon (radiative decay, kr) or through other, non-emissive pathways like internal conversion or intersystem crossing (non-radiative decay, knr). The quantum yield is directly related to the rates of these competing processes (ΦF = kr / (kr + knr)).

Quantitative Photophysical Data

The following tables summarize key photophysical data for representative substituted 1,5-naphthyridine derivatives, illustrating the impact of substitution and environment on their properties.

Table 1: Photophysical Properties of Cationic 1,5-Naphthyridine Derivatives as Nucleic Acid Probes

| Compound | λabs (nm) (Free) | λem (nm) (Bound to DNA) | Stokes Shift (nm) (Bound to DNA) | Fluorescence Enhancement (vs. Free) | Application |

| Probe 1b | ~540 | 661 - 762 | 153 - 222 | 143-fold (with DNA) | Mitochondrial nucleic acid imaging[6] |

| Probe 1a/1c | ~540 | 661 - 762 | 153 - 222 | Significant OFF-ON response | Mitochondrial nucleic acid imaging[6] |

Data synthesized from studies on near-infrared fluorescent probes for mitochondrial imaging.[6]

Table 2: Influence of Solvent on Imidazo[1,2-a][6][11]naphthyridine Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |

| 6-methyl-2,8-diphenyl derivative | Cyclohexane | 358 | 400 | 0.85 | - |

| Acetonitrile | 362 | 430 | 0.58 | - | |

| 2-(4-chlorophenyl) derivative | Cyclohexane | 352 | 398 | 0.80 | - |

| Acetonitrile | 356 | 425 | 0.40 | - |

Note: Data for a related imidazonaphthyridine series is presented to illustrate solvent effects, as comprehensive data for 1,5-isomers is limited in the cited literature. The study highlights that fluorescence quantum yield and lifetime show significant variation with changes in substitution and solvent polarity.[12]

Experimental Protocols

The characterization of the photophysical properties of 1,5-naphthyridines relies on a suite of standardized spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational analysis for any potential fluorophore.

-

Objective: To determine the absorption (excitation) and emission spectra, including their maxima (λabs and λem) and the Stokes shift.

-

Methodology:

-

Sample Preparation: The 1,5-naphthyridine derivative is dissolved in a suitable solvent (e.g., spectroscopic grade ethanol, acetonitrile, or buffer) to a dilute concentration (typically 1-10 µM) to avoid inner filter effects.

-

Absorption Measurement: The absorption spectrum is recorded using a UV-Visible spectrophotometer. A blank containing only the solvent is used for baseline correction.

-

Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at or near its absorption maximum (λabs). The emission is scanned over a longer wavelength range. Slit widths for excitation and emission are adjusted to optimize the signal-to-noise ratio.

-

Determination of Fluorescence Quantum Yield (ΦF)

The relative method, comparing the sample to a well-characterized standard, is most common.

-

Objective: To measure the efficiency of fluorescence.

-

Methodology:

-

Standard Selection: A fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Absorbance Matching: The concentrations of the sample and standard solutions are adjusted so that their absorbances at the excitation wavelength are low and nearly identical (typically < 0.1) to minimize reabsorption effects.

-

Fluorescence Spectra Recording: The fluorescence emission spectra of both the sample and the standard are recorded under identical instrument conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and the reference standard, respectively.[13]

-

-

Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.

-

Objective: To determine the average time a molecule spends in the excited state.

-

Methodology:

-

Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

Photon Detection: A sensitive, high-speed single-photon detector measures the arrival time of the first emitted photon after each excitation pulse.

-

Data Acquisition: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) build a histogram of the time delays between the excitation pulse and the detected emission photons.

-

Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex systems) to extract the fluorescence lifetime (τF).[12]

-

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of experimental processes and the functional behavior of these compounds.

Caption: Workflow for characterizing key photophysical properties.

Many substituted 1,5-naphthyridines are designed as "turn-on" fluorescent probes. Their fluorescence is quenched in a free state but is significantly enhanced upon binding to a specific biological target, such as a nucleic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sjsu.edu [sjsu.edu]

- 9. Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Solubility of 2,8-Dibromo-1,5-naphthyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the critical physicochemical property of solubility for 2,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document provides a consolidated overview of qualitative solubility information gleaned from related compounds and presents a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended for scientists and professionals in drug development and chemical research who require this data for formulation, purification, and reaction optimization.

Qualitative Solubility Profile

While specific quantitative data for this compound remains elusive in surveyed literature, qualitative observations from studies on closely related naphthyridine derivatives suggest a general solubility pattern. The compound is anticipated to exhibit low solubility in aqueous solutions. Common organic solvents used in the synthesis and purification of similar compounds, such as chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and dichloromethane, are likely to be more effective. Recrystallization procedures for related compounds often employ solvents like ethanol, indicating at least moderate solubility at elevated temperatures.

| Solvent | Temperature | Solubility (Qualitative) | Inference Source |

| Aqueous Solutions | Ambient | Low | Inferred from related 2,8-disubstituted-1,5-naphthyridines.[1] |

| Chloroform (CHCl₃) | Ambient | Soluble | Inferred from related 1,8-naphthyridine derivatives. |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble | Inferred from related 1,8-naphthyridine derivatives. |

| Dichloromethane (DCM) | Ambient | Likely Soluble | Commonly used as a solvent for purification of related compounds. |

| Ethyl Acetate (EtOAc) | Ambient | Likely Soluble | Commonly used as a solvent for purification of related compounds. |

| Ethanol (EtOH) | Elevated | Likely Soluble | Commonly used for recrystallization of related compounds. |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the widely accepted equilibrium solubility (shake-flask) method followed by High-Performance Liquid Chromatography (HPLC) analysis, is provided.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a series of dilutions of the stock solution to create at least five calibration standards of known, decreasing concentrations.

-

Analyze each standard by HPLC and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. Determine the linearity (R²) of the curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial for ensuring a saturated solution at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis and Calculation:

-

Analyze the diluted sample by HPLC using the same method as for the calibration standards.

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Thermal Stability of 1,5-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of 1,5-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter, influencing their suitability for various applications, including pharmaceutical formulation, materials processing, and performance under diverse environmental conditions. This document outlines the key thermal properties of 1,5-naphthyridine derivatives, details the experimental protocols for their determination, and provides visual representations of their fundamental structure and the analytical workflow for thermal analysis.

Core Concepts in Thermal Stability

The thermal stability of a chemical compound refers to its resistance to decomposition or chemical change upon heating. For 1,5-naphthyridine derivatives, understanding their thermal behavior is crucial for predicting their shelf-life, processing conditions, and potential degradation pathways. Key parameters used to characterize thermal stability include:

-

Decomposition Temperature (Td): The temperature at which a compound begins to chemically break down. It is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) is observed in thermogravimetric analysis (TGA).

-

Melting Point (Tm): The temperature at which a solid substance transitions into a liquid state. It is a characteristic physical property that can indicate purity.

-

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, this is the temperature at which the material transitions from a hard, rigid state to a more flexible, rubbery state.

Quantitative Thermal Analysis Data

While a comprehensive, comparative dataset on the thermal stability of a wide range of 1,5-naphthyridine derivatives is not extensively available in publicly accessible literature, the following table presents representative data for a series of nitrogen-rich heterocyclic compounds with structural similarities. This data, obtained from studies on potential anticancer drug candidates, provides a valuable reference for the expected thermal behavior of analogous 1,5-naphthyridine structures.[1][2]

Table 1: Thermal Properties of Selected Nitrogen-Rich Heterocyclic Compounds [1][2]

| Compound ID | R-Group (Substitution) | Melting Point (Tm) [°C] | Onset Decomposition Temp. (T5%) (Inert atm.) [°C] | Peak Decomposition Temp. (Tmax1) (Inert atm.) [°C] |

| 1 | H | ~195 | > 250 | Not specified |

| 2 | 4-CH₃ | ~200 | > 250 | Not specified |

| 3 | 3-Cl | ~198 | > 250 | Not specified |

| 4 | 4-Cl | ~202 | > 250 | Not specified |

| 5 | 3,4-Cl₂ | ~204 | > 250 | Not specified |

Note: The data presented is for a class of asymmetrical triazine-containing heterocycles and serves as an illustrative example. Specific values for 1,5-naphthyridine derivatives will vary based on their substitution patterns.

Experimental Protocols

The determination of the thermal stability of 1,5-naphthyridine derivatives is primarily accomplished through two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature.

Methodology:

-

Sample Preparation: A small amount of the 1,5-naphthyridine derivative (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (commonly made of alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition, or with a reactive gas (e.g., air or oxygen) to study oxidative stability.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a defined temperature range (e.g., from room temperature to 600 °C or higher).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature at which 5% weight loss occurs (Td5%), which is often reported as the decomposition temperature. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.

Methodology:

-

Sample Preparation: A small amount of the 1,5-naphthyridine derivative (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is typically purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a controlled, linear rate (e.g., 10 °C/min).

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The peak of an endothermic event corresponds to the melting point (Tm). A step-like change in the baseline indicates a glass transition (Tg).

Visualizing Core Concepts

To aid in the understanding of the subject matter, the following diagrams illustrate the fundamental structure of the 1,5-naphthyridine core and a typical workflow for its thermal analysis.

Caption: General chemical structure of the 1,5-naphthyridine core.

Caption: Experimental workflow for determining thermal stability.

Conclusion

The thermal stability of 1,5-naphthyridine derivatives is a multifaceted property that is highly dependent on the specific substitution pattern of the core structure. While comprehensive comparative data remains somewhat sparse in the literature, the established analytical techniques of TGA and DSC provide robust and reliable methods for characterizing the thermal behavior of these important compounds. The experimental protocols and data interpretation frameworks outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to assess the thermal stability of novel 1,5-naphthyridine derivatives, thereby facilitating their development and application in a wide range of scientific and industrial fields. Further systematic studies on the structure-thermal stability relationships of this compound class would be of great value to the scientific community.

References

Commercial Sourcing and Technical Profile of 2,8-Dibromo-1,5-naphthyridine: A Guide for Researchers

For researchers, scientists, and drug development professionals, 2,8-Dibromo-1,5-naphthyridine (CAS No. 1363380-58-8) represents a key building block in the synthesis of a variety of functionalized naphthyridine derivatives with potential applications in medicinal chemistry and materials science. This technical guide provides an overview of its commercial availability, physicochemical properties, and a plausible synthetic route based on published methodologies.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to research and development quantities. While a comprehensive list is beyond the scope of this guide, prominent suppliers include BLD Pharm and other distributors discoverable through chemical sourcing platforms. It is crucial for researchers to verify the purity and confirm the CAS number (1363380-58-8) with the supplier before procurement.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below. It is important to note that while some data is provided by suppliers, detailed experimental characterization data in the public domain is limited.

| Property | Value | Source |

| CAS Number | 1363380-58-8 | [1][2] |

| Molecular Formula | C₈H₄Br₂N₂ | [1][3] |

| Molecular Weight | 287.94 g/mol | [1][3] |

| Appearance | Pale yellow to brownish solid (predicted) | [3] |

| Purity | ≥97% (typical) | [1][2] |

| Storage | Inert atmosphere, 2-8°C |

Synthetic Pathway and Experimental Considerations

A potential synthetic workflow for obtaining 2,8-disubstituted 1,5-naphthyridines, from which a protocol for the target compound can be inferred, is outlined below. This multi-step synthesis would likely begin with a suitable aminopyridine precursor, followed by cyclization to form the naphthyridine core, and subsequent bromination.

References

An In-depth Technical Guide on the Reactivity of Bromine Atoms in 2,8-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the two bromine atoms in 2,8-dibromo-1,5-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. Understanding the differential reactivity of the C2 and C8 positions is crucial for the strategic design and synthesis of novel drug candidates. This document outlines the key reactions, regioselectivity, and detailed experimental protocols for the functionalization of this versatile building block.

Core Concepts: Differential Reactivity of C2 and C8 Positions

The 1,5-naphthyridine core is an electron-deficient system, which influences the reactivity of its substituted positions. In this compound, the bromine atoms at the C2 and C8 positions exhibit distinct chemical behaviors, allowing for selective functionalization. The C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the C8 position. This difference in reactivity is attributed to the electronic effects exerted by the nitrogen atoms within the naphthyridine rings.

A key strategy for the selective derivatization of this compound involves a sequential approach. Typically, the more reactive C2 position is functionalized first, followed by the modification of the C8 position. This allows for the controlled introduction of different substituents at these two sites, enabling the synthesis of a diverse range of 2,8-disubstituted-1,5-naphthyridine analogs.

Key Synthetic Transformations and Regioselectivity

The selective functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the C2-Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, it is possible to achieve regioselective coupling at the C2 position. This selectivity allows for the introduction of various aryl and heteroaryl moieties at this position while leaving the C8-bromo substituent intact for subsequent transformations.

A regioselective Suzuki coupling protocol has been developed to selectively functionalize the 2-position of the 1,5-naphthyridine ring.[1] This initial functionalization then allows for the subsequent modification of the 8-position with various amines.[1]

Table 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

| Entry | Arylboronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 16 | 92 | [1] |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 24 | 78 | [1] |

Buchwald-Hartwig Amination: Functionalization at the C8-Position

Following the selective functionalization of the C2 position, the remaining bromine atom at the C8 position can be targeted for C-N bond formation via the Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines, providing access to a diverse library of 2,8-disubstituted-1,5-naphthyridines.

The synthesis of 2,8-disubstituted-1,5-naphthyridine analogues can be achieved through similar Buchwald couplings.[2][3]

Table 2: Buchwald-Hartwig Amination at the C8-Position of 2-Aryl-8-bromo-1,5-naphthyridines

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 88 | [1] |

| 2 | Piperidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | [1] |

| 3 | Aniline | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | 90 | [1] |

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling at the C2-Position

To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added the corresponding arylboronic acid or ester (1.2 eq) and potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated at 100 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-aryl-8-bromo-1,5-naphthyridine.

General Procedure for Buchwald-Hartwig Amination at the C8-Position

A mixture of the 2-aryl-8-bromo-1,5-naphthyridine (1.0 eq), the desired amine (1.5 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and Xantphos (0.1 eq) in anhydrous toluene is degassed with argon for 20 minutes. The reaction mixture is then heated at 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 2-aryl-8-amino-1,5-naphthyridine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic strategies and the key reaction pathways involved in the selective functionalization of this compound.

Caption: Stepwise functionalization of this compound.

References

- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electron Density Distribution in the 1,5-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution within the 1,5-naphthyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding the electronic properties of this core is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design. This document summarizes key experimental and theoretical data, outlines detailed methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Introduction to the 1,5-Naphthyridine Core

1,5-Naphthyridine is a bicyclic aromatic heterocycle consisting of two fused pyridine rings. The arrangement of the nitrogen atoms at positions 1 and 5 significantly influences the electron density distribution across the ring system, impacting its chemical reactivity and biological activity. Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of various kinases, including the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5), which is implicated in cancer and fibrosis. A thorough understanding of the core's electronic landscape is therefore paramount for the rational design of novel therapeutics.

Experimental Determination of Electron Density: X-ray Crystallography

The most direct method for determining the electron density distribution in a molecule is through single-crystal X-ray diffraction. The analysis of the diffraction pattern allows for the precise determination of atomic positions, from which bond lengths and angles can be calculated, providing insights into the bonding and electronic structure.

Experimental Geometric Parameters

The crystal structure of unsubstituted 1,5-naphthyridine has been determined and is available in the Crystallography Open Database (COD) under the identifier 7241889.[1] The key bond lengths and angles derived from this experimental data are summarized in the table below.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1 - C2 | 1.336 | C2 - N1 - C8a | 117.3 |

| C2 - C3 | 1.399 | N1 - C2 - C3 | 123.8 |

| C3 - C4 | 1.365 | C2 - C3 - C4 | 119.1 |

| C4 - C4a | 1.411 | C3 - C4 - C4a | 118.9 |

| N5 - C6 | 1.336 | C6 - N5 - C4a | 117.3 |

| C6 - C7 | 1.399 | N5 - C6 - C7 | 123.8 |

| C7 - C8 | 1.365 | C6 - C7 - C8 | 119.1 |

| C8 - C8a | 1.411 | C7 - C8 - C8a | 118.9 |

| C4a - C8a | 1.420 | C4 - C4a - N5 | 121.8 |

| C4 - C4a - C8a | 119.1 | ||

| N5 - C4a - C8a | 119.1 | ||

| C8 - C8a - N1 | 121.8 | ||

| C8 - C8a - C4a | 119.1 | ||

| N1 - C8a - C4a | 119.1 |

Table 1: Experimental bond lengths and angles of the 1,5-naphthyridine core determined by X-ray crystallography.

Experimental Protocol for X-ray Crystallography

The following provides a generalized, detailed protocol for the single-crystal X-ray diffraction of a small organic molecule like 1,5-naphthyridine.

1. Crystal Growth:

-

Method: Slow evaporation is a common and effective method.

-

Procedure:

-

Prepare a saturated or near-saturated solution of 1,5-naphthyridine in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). The choice of solvent is critical and may require screening.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for the formation of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

2. Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Procedure:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

The diffractometer automatically collects a series of diffraction images as the crystal is rotated.

-

3. Structure Solution and Refinement:

-

Software: Programs such as SHELXS or Olex2 are used for structure solution, and SHELXL for refinement.

-

Procedure:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

-

Theoretical Calculation of Electron Density: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental data and to visualize electronic properties that are not directly observable. DFT calculations can provide insights into the distribution of electrons, reactivity, and intermolecular interaction potential.

Calculated Atomic Charges and Molecular Electrostatic Potential

DFT calculations allow for the determination of atomic charges, which indicate the partial positive or negative character of each atom in the molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack.

Detailed Protocol for DFT Calculations

The following is a detailed, generalized protocol for performing DFT calculations to determine the electron density distribution of 1,5-naphthyridine.

1. Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

2. Methodology:

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is generally sufficient to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for lone pairs.

-

Procedure:

-

Geometry Optimization: The first step is to perform a geometry optimization of the 1,5-naphthyridine molecule to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Population Analysis: To obtain atomic charges, a population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital - NBO) is requested in the calculation input.

-

Molecular Electrostatic Potential (MEP): The calculation of the MEP is requested, which is then mapped onto the calculated electron density surface.

-

Biological Relevance: Inhibition of the TGF-β/ALK5 Signaling Pathway

The 1,5-naphthyridine scaffold is a key component of several potent and selective inhibitors of the TGF-β type I receptor, ALK5.[2] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. ALK5 inhibitors block the signaling cascade, thereby mitigating the pathological effects of excessive TGF-β signaling.[3]

The binding of these inhibitors to ALK5 is guided by the electronic properties of the 1,5-naphthyridine core, particularly its ability to form hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the kinase.

Conclusion

This technical guide has provided a detailed overview of the electron density distribution in the 1,5-naphthyridine core, integrating both experimental and theoretical perspectives. The provided data on bond lengths and angles from X-ray crystallography, along with the outlined protocols for experimental and computational determination of electronic properties, offer a robust framework for researchers in drug discovery. The visualization of the TGF-β/ALK5 signaling pathway highlights the biological significance of this scaffold. A comprehensive understanding of the electron density landscape of the 1,5-naphthyridine core is indispensable for the continued development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of the 1,5-Naphthyridine Ring Core: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1,5-naphthyridine ring system. Key methodologies, including the Skraup synthesis, Friedländer Annulation, Gould-Jacobs reaction, and Povarov-type reactions, are discussed in detail. For each method, this guide presents the common starting materials, reaction mechanisms, substrate scope with quantitative data, and detailed experimental protocols. Visualizations of reaction pathways and logical workflows are provided to facilitate a deeper understanding of these synthetic routes.

Introduction

The 1,5-naphthyridine nucleus, an isomeric form of pyridopyridine, is a core structural component in numerous biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions, making it a valuable scaffold in drug design. Derivatives of 1,5-naphthyridine have demonstrated a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to this important heterocyclic system is therefore a critical area of research.

This guide focuses on the most common and effective starting materials and synthetic transformations employed in the construction of the 1,5-naphthyridine ring. The primary building block for most of these syntheses is 3-aminopyridine and its derivatives. The choice of the subsequent reaction partner and the specific synthetic methodology dictates the substitution pattern of the final product.

Key Synthetic Methodologies

The synthesis of the 1,5-naphthyridine ring can be broadly categorized into several classical and modern organic reactions. The following sections will delve into the specifics of four major synthetic routes.

Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines and can be adapted to produce 1,5-naphthyridines.[1] The reaction involves the treatment of an amino-substituted pyridine, typically 3-aminopyridine, with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

Starting Materials:

-

3-Aminopyridine or its derivatives

-

Glycerol (or α,β-unsaturated aldehydes/ketones)

-

Concentrated Sulfuric Acid (as a dehydrating agent and catalyst)

-

An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or sodium m-nitrobenzenesulfonate)[2][3][4]

General Reaction Scheme:

Figure 1: General workflow of the Skraup synthesis for 1,5-naphthyridine.

Quantitative Data for Skraup Synthesis:

| 3-Aminopyridine Derivative | Reagent | Oxidizing Agent | Yield (%) | Reference |

| 3-Aminopyridine | Glycerol | I₂ | Good | [2] |

| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | 45-50 | [2] |

| 3-Amino-5-bromopyridine | Glycerol | m-NO₂PhSO₃Na | - | [5] |

| 3-Amino-4-methylpyridine | Acetaldehyde | - | - | [2] |

| 6-Methoxy-3-aminopyridine | - | - | - | [2] |

| 4-Aminoisoquinoline | Methyl vinyl ketone | As₂O₅ | - | [4] |

Experimental Protocol: Synthesis of 1,5-Naphthyridine [6]

-

Reaction Setup: In a well-ventilated fume hood, carefully add 100 g of concentrated sulfuric acid to a 500 mL flask. To this, add 25 g of 3-aminopyridine and 75 g of glycerol.

-

Addition of Oxidizing Agent: Slowly and with stirring, add 35 g of sodium m-nitrobenzenesulfonate to the mixture.

-

Heating: Heat the mixture gently with a heating mantle. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source if the reaction proceeds too rapidly.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

-

Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.

-

Neutralization: Neutralize the acidic solution with concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to control the exothermic reaction.

-

Extraction: Extract the aqueous solution with several portions of diethyl ether or chloroform.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from a suitable solvent.

Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for constructing quinoline and naphthyridine ring systems.[3][7] For the synthesis of 1,5-naphthyridines, this reaction typically involves the condensation of a 3-aminopyridine derivative bearing an ortho-carbonyl group (aldehyde or ketone) with a compound containing an active methylene group.[3][7]

Starting Materials:

-

3-Amino-4-formylpyridine (or 3-amino-4-acylpyridines)

-

Compounds with an α-methylene group (e.g., ketones, β-ketoesters, malononitrile)

General Reaction Scheme:

Figure 2: General workflow of the Friedländer synthesis for 1,5-naphthyridine.

Quantitative Data for Friedländer Synthesis:

| 3-Aminopyridine Derivative | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| 3-Amino-4-acetylpyridine | Ketone | - | 82 | [8] |

| 3-Aminoisonicotinaldehyde | Arylketones | - | 28-71 | [8] |

| 2-Aminonicotinaldehyde | Acetoacetanilide | NH₂SO₃NH₄, solid state, RT | 92 | [9] |

| 2-Aminonicotinaldehyde | Various α-methylene compounds | DABCO, microwave | 74-86 | [10] |

| 2-Aminonicotinaldehyde | Various carbonyls | CeCl₃·7H₂O, grinding, RT | High | [11] |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H₂O, 50 °C | 99 | [12] |

Experimental Protocol: Synthesis of 2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide [9]

-